1-(Oxan-3-yl)piperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxan-3-yl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative .
Another method involves the ring opening of aziridines under the action of N-nucleophiles.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes, such as intermolecular and intramolecular cyclization reactions. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen atoms can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
1-(Oxan-3-yl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Oxan-3-yl)piperazine involves its interaction with specific molecular targets. Piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The exact molecular pathways involved may vary depending on the specific application and target organism.
Comparison with Similar Compounds
1-(Oxan-3-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(Oxan-4-yl)piperazine: Similar in structure but with the oxan group at the fourth position.
1-(1-Methylpiperidin-4-yl)piperazine: Features a methylpiperidinyl group instead of an oxan group.
Uniqueness: this compound is unique due to the specific positioning of the oxan group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(oxan-3-yl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(8-12-7-1)11-5-3-10-4-6-11/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECAOEAZNSQZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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